5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring, a piperidine ring, and an isoxazole ring . The pyrimidine and piperidine rings are common structures in many pharmaceutical compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and piperidine rings, and the attachment of the isoxazole ring. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine, piperidine, and isoxazole rings. These rings would be connected by various bonds, including single and double bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings. The pyrimidine and piperidine rings, in particular, are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific information about the physical and chemical properties of this exact compound was not found in the available literature .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Compounds : The compound has been used as a precursor in the synthesis of various heterocyclic compounds. These include benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines, which have potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Development of Novel Isoxazolines and Isoxazoles : Research shows the use of related compounds in the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions. These compounds have been characterized for their potential applications in various fields, including medicinal chemistry (Rahmouni et al., 2014).
Formation of Pyrazolopyrimidines : Studies have shown the compound's role in forming pyrazolopyrimidines, which have demonstrated anti-cancer and anti-lipoxygenase activities, making them potential candidates for cancer treatment and inflammation control (Rahmouni et al., 2016).
Biochemical Applications
Imaging of IRAK4 Enzyme in Neuroinflammation : This compound has been used in the synthesis of a PET agent for imaging the IRAK4 enzyme, which is crucial in neuroinflammation. This application is significant for understanding and diagnosing neuroinflammatory diseases (Wang et al., 2018).
Anti-Angiogenic and DNA Cleavage Studies : Novel derivatives of the compound have shown significant anti-angiogenic and DNA cleavage activities. These properties are valuable in the development of anticancer agents, as they can inhibit the formation of blood vessels in tumors and interact with DNA (Kambappa et al., 2017).
Drug Development
Renin Inhibitor Optimization : Modifications of this compound have led to the development of potent renin inhibitors, which are important for treating hypertension and cardiovascular diseases (Tokuhara et al., 2018).
Antimicrobial Activity : Certain derivatives have shown promise in antimicrobial applications, particularly against Gram-negative and Gram-positive bacteria, which could lead to new treatments for bacterial infections (Abdel-rahman, Bakhite & Al-Taifi, 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-9-13(19-22-11)14(21)18-10-12-3-7-20(8-4-12)15-16-5-2-6-17-15/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCUVCSYLLEMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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